molecular formula C17H18BF3N2O4 B8061174 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

Cat. No. B8061174
M. Wt: 382.1 g/mol
InChI Key: WTSYDTMPTKJRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine is a useful research compound. Its molecular formula is C17H18BF3N2O4 and its molecular weight is 382.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization : Compounds similar to "5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine" have been synthesized and characterized by spectroscopy and X-ray diffraction. These compounds exhibit unique vibrational properties and molecular structures optimized by Density Functional Theory (DFT) consistent with crystal structures determined by X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).

  • Boron Ester Intermediates : The boron ester intermediates of similar compounds have been synthesized, and their structures were confirmed by various spectroscopic techniques. The molecular electrostatic potential and frontier molecular orbitals of these compounds were investigated, revealing some of their physicochemical properties (Huang et al., 2021).

  • Applications in Polymer Science : Research has explored the application of related compounds in the synthesis of deeply colored polymers, highlighting their potential in material science and organic electronics. The study describes the synthesis and properties of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units in the main chain, which are deeply colored and have promising applications (Welterlich, Charov, & Tieke, 2012).

  • Potential in Medicinal Chemistry : Similar pyrimidine derivatives have been investigated for their antibacterial activities. A study developed new 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines and found them to have high antibacterial activity against various pathogenic bacterial strains, indicating potential in medicinal chemistry (Verbitskiy et al., 2021).

  • Fluorescence Probes for Hydrogen Peroxide Detection : Research on boronate ester fluorescence probes based on similar compounds has been conducted. These probes exhibit varying responses to hydrogen peroxide, indicating their application in chemical sensing and biological research (Lampard et al., 2018).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-5-7-13(8-6-12)25-17(19,20)21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSYDTMPTKJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine

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